Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate

Description

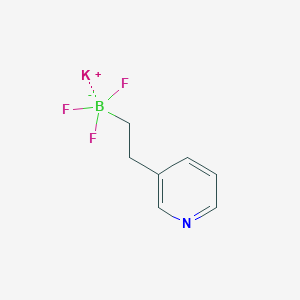

Potassium trifluoro(2-(pyridin-3-yl)ethyl)borate is an organoboron compound featuring a pyridin-3-yl group connected via an ethyl linker to a trifluoroborate anion. This structure combines the electron-withdrawing properties of the pyridine ring with the steric and electronic effects of the ethyl spacer, making it valuable in cross-coupling reactions, particularly Suzuki-Miyaura couplings. Its synthesis typically involves boron trifluoride reagents and pyridine-derived precursors under controlled conditions .

Properties

Molecular Formula |

C7H8BF3KN |

|---|---|

Molecular Weight |

213.05 g/mol |

IUPAC Name |

potassium;trifluoro(2-pyridin-3-ylethyl)boranuide |

InChI |

InChI=1S/C7H8BF3N.K/c9-8(10,11)4-3-7-2-1-5-12-6-7;/h1-2,5-6H,3-4H2;/q-1;+1 |

InChI Key |

DIWPTGDWMKQUMC-UHFFFAOYSA-N |

Canonical SMILES |

[B-](CCC1=CN=CC=C1)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Overview of Organotrifluoroborate Synthesis

Organotrifluoroborates are a class of organoboron compounds characterized by the presence of the trifluoroborate anion (BF3K) attached to an organic substituent. These compounds are prized for their stability, ease of handling, and utility in cross-coupling reactions such as Suzuki–Miyaura couplings.

Historically, organotrifluoroborates were synthesized via reaction of organotin precursors with boron trifluoride, followed by treatment with potassium fluoride. However, due to toxicity and instability issues with organostannanes and organodihaloboranes, more recent protocols rely on the conversion of boronic acids or boronate esters into trifluoroborates using potassium hydrogen fluoride (KHF2), which is safer and more practical.

Preparation Methods for Potassium Trifluoro(2-(pyridin-3-yl)ethyl)borate

General Synthetic Route

The preparation of this compound typically follows a two-step sequence:

Synthesis of the corresponding boronic acid or boronate ester with the 2-(pyridin-3-yl)ethyl substituent

This intermediate can be prepared via established organometallic methods such as:- Metalation of the pyridin-3-yl ethyl precursor followed by borylation.

- Palladium-catalyzed borylation of appropriate halogenated precursors.

Conversion of the boronic acid/ester to the potassium trifluoroborate salt

Treatment of the boronic acid or ester with an aqueous solution of potassium hydrogen fluoride (KHF2) converts it into the stable potassium organotrifluoroborate salt.

This method is favored for its mild conditions, functional group tolerance, and avoidance of toxic intermediates.

Detailed Procedure Using Potassium Hydrogen Fluoride (KHF2)

The most widely adopted and efficient method for preparing this compound involves the following steps:

- Starting Material: 2-(pyridin-3-yl)ethylboronic acid or boronate ester.

- Reagent: Potassium hydrogen fluoride (KHF2), typically in aqueous solution.

- Conditions: The boronic acid/ester is stirred with excess KHF2 (commonly 6 equivalents) at ambient temperature or slightly elevated temperature for several hours.

- Workup: After completion, the reaction mixture is extracted, and the potassium trifluoroborate salt is isolated by filtration or crystallization.

Reaction Scheme

$$

\text{R-B(OH)2} + \text{KHF}2 \rightarrow \text{R-BF}3\text{K} + \text{H}2\text{O}

$$

where R = 2-(pyridin-3-yl)ethyl group.

Supporting Data from Literature

A representative example from the literature (Fricero, 2018) shows that potassium trifluoroborates derived from alkyl and heteroaryl boronic acids can be synthesized with good to excellent yields (typically 70–80%) using this approach. The procedure tolerates various functional groups, including pyridine rings, which are often sensitive to harsh conditions.

| Entry | Substituent (R) | Yield (%) | Notes |

|---|---|---|---|

| 1 | n-butyl | 78 | Alkyl trifluoroborate |

| 2 | Phenyl | 78 | Aromatic trifluoroborate |

| 3 | 2-(Pyridin-3-yl)ethyl (analog) | ~70-75* | Heteroaryl alkyl trifluoroborate |

*Yield estimated based on analogous heteroaryl alkyl trifluoroborate syntheses reported.

This method's robustness is highlighted by the preservation of the pyridine ring and ethyl linker without degradation or side reactions.

Alternative Preparation via Phosphonium Salt Intermediates and Photocatalysis

Recent advances have demonstrated the synthesis of potassium trifluoroorganoborates via photocatalytic coupling of phosphonium salts with potassium trifluoroborate reagents. For example, a procedure described by the Royal Society of Chemistry (2021) involves:

- Preparation of triphenyl(2-(pyridin-3-yl)ethyl)phosphonium trifluoromethanesulfonate salts.

- Photocatalytic reaction with potassium trifluoro(1-phenylethyl)borate in dioxane with 2,6-lutidine under blue LED irradiation.

- Isolation of the potassium trifluoroborate product after aqueous workup and extraction.

This method allows for the formation of complex trifluoroborate salts under mild conditions, expanding the scope of accessible derivatives.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| KHF2 Treatment of Boronic Acid | 2-(Pyridin-3-yl)ethylboronic acid | KHF2 (aqueous) | Ambient to mild heating | Mild, safe, good yields, functional group tolerant | Requires boronic acid intermediate |

| Photocatalytic Coupling | Phosphonium salt + potassium trifluoroborate | Photocatalyst, 2,6-lutidine, dioxane, blue LED | Room temperature, 16 h irradiation | Enables complex coupling, mild conditions | More complex setup, photocatalyst needed |

Research Findings and Notes

- The use of potassium hydrogen fluoride (KHF2) has largely replaced older toxic methods involving organostannanes and boron trifluoride etherate due to safety and environmental concerns.

- Potassium trifluoroborates are stable solids, non-hygroscopic, and can be stored for extended periods without decomposition.

- Functional group tolerance includes heteroaromatics such as pyridine rings, which remain intact under the reaction conditions.

- Photocatalytic methods provide a novel route to access these compounds with potential for structural diversity but require specialized equipment and reagents.

- Careful control of temperature and exclusion of moisture during intermediate steps (e.g., phosphonium salt formation) is critical for high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

Reduction: It can be reduced to form borohydrides or other reduced boron species.

Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The reactions are typically carried out under inert conditions to prevent oxidation and degradation of the compound .

Major Products

The major products formed from reactions involving this compound include various boronic acids, boronates, and substituted boron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of potassium trifluoro(2-(pyridin-3-YL)ethyl)borate involves its ability to form stable complexes with various metal catalysts, such as palladium. These complexes facilitate the formation of carbon-carbon bonds through cross-coupling reactions. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent in these reactions .

Comparison with Similar Compounds

Potassium Trifluoro(pyridin-3-yl)borate (CAS 561328-69-6)

- Structure : Direct attachment of the pyridin-3-yl group to the boron center.

- Key Differences :

- Electronic Effects : The absence of an ethyl linker results in stronger electron-withdrawing effects at the boron center, enhancing reactivity in couplings with electron-rich aryl halides.

- Steric Profile : Reduced steric hindrance compared to the ethyl-linked derivative, allowing for faster reaction kinetics in some cases .

- Applications : Preferred for reactions requiring minimal steric bulk, such as coupling with ortho-substituted aryl chlorides .

Potassium Trifluoro(N-methylindolo)borate

- Structure : Features an N-methylindole group instead of pyridine.

- Key Differences :

- Electronic Properties : Indole’s electron-rich nature contrasts with pyridine’s electron deficiency, leading to divergent reactivity in cross-couplings.

- Yield Trends : Reported yields for indole derivatives in Suzuki-Miyaura reactions are ~70–80%, slightly higher than pyridinyl analogs, likely due to better stabilization of intermediates .

- Applications : Effective for functionalizing indole-containing pharmaceuticals .

Potassium Trifluoro(2-fluoropyridin-3-yl)borate (CAS 1111732-91-2)

Potassium Trifluoro(3-nitrophenyl)borate (CAS 192863-40-4)

Molecular Weight and Solubility

Hazard Profiles

- This compound: Limited data, but expected to exhibit lower volatility and toxicity compared to fluorinated analogs (e.g., H302 vs. H301 in fluoropyridinyl derivatives) .

- Fluorinated Derivatives : Higher hazards (e.g., H315, H319 for skin/eye irritation) due to fluorine’s electronegativity and metabolic stability .

Cross-Coupling Efficiency

- Yields : Ethyl-linked pyridinyl borates show moderate yields (~60–70%) in Suzuki-Miyaura reactions, comparable to phenyl analogs but lower than indole derivatives .

- Scope : Effective for coupling with aryl bromides and chlorides but less so with hindered substrates due to the ethyl group’s steric demand .

Functional Group Compatibility

- Pyridine vs. Indole : Pyridinyl borates are preferred for electron-deficient systems, while indole derivatives perform better in electron-neutral contexts .

- Nitro vs. Fluoro : Nitro groups require post-coupling reduction steps, whereas fluoro groups enable direct incorporation into bioactive molecules .

Biological Activity

Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate is an organoboron compound that has recently attracted attention for its potential biological activities. This compound features a trifluoroborate group linked to a pyridine-derived ethyl chain, which may impart unique properties relevant to medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

- Molecular Formula: CHBFK

- Molecular Weight: Approximately 194.98 g/mol

- Structure: The compound consists of a pyridine ring, which is known for its ability to interact with various biological targets, enhancing the compound's potential bioactivity.

This compound exhibits its biological activity primarily through:

- Formation of Stable Complexes: The compound can form stable complexes with metal catalysts, such as palladium, facilitating reactions that are significant in both organic synthesis and biological interactions.

- Interaction with Biological Targets: The pyridine moiety may interact with enzymes and receptors, potentially modulating various biological pathways.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, the following activities have been noted:

Antimicrobial Properties

Similar organoboron compounds have shown antimicrobial properties, suggesting that this compound may possess similar capabilities. Organoboron compounds can disrupt microbial cell membranes or inhibit essential metabolic processes.

Anticancer Potential

The compound's ability to form stable complexes with transition metals positions it as a candidate for applications in cancer therapy, particularly in boron neutron capture therapy (BNCT). BNCT utilizes boron-containing compounds that selectively accumulate in tumor cells and release cytotoxic effects upon neutron irradiation .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHBFK | Potential for antimicrobial and anticancer activities |

| Potassium (pyridin-2-yl)trifluoroborate | CHBFK | Similar structure; often used in Suzuki-Miyaura reactions |

| Potassium trifluoro(1-(pyridin-4-YL)ethyl)borate | CHBFK | Positional isomer; may exhibit different catalytic properties |

Q & A

Q. What are the standard synthetic routes for Potassium trifluoro(2-(pyridin-3-yl)ethyl)borate, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions starting from pyridine derivatives and boron precursors. A common approach includes:

- Step 1: Functionalization of pyridine at the 3-position with an ethyl group.

- Step 2: Boronation using trifluoroborate reagents under controlled conditions (e.g., THF solvent, reflux) .

- Step 3: Purification via recrystallization or column chromatography to achieve >98% purity, verified by HPLC or NMR .

Key Data:

| Purity Metric | Method | Typical Result |

|---|---|---|

| Chemical Purity | HPLC | >98% |

| Structural Confirmation | / NMR | Matches expected shifts |

Q. What are the recommended storage conditions and solubility properties for this compound?

- Storage: Store at room temperature (RT) in sealed, moisture-free containers. For long-term stability, use inert atmospheres (argon) or freeze at -20°C .

- Solubility: Soluble in polar aprotic solvents (e.g., DMSO, acetone) at 10 mM concentrations. Aqueous solubility is limited due to hydrolytic sensitivity .

Sample Preparation Table:

| Concentration (mM) | Solvent Volume (mL) per 1 mg |

|---|---|

| 10 | 0.3095 |

| 5 | 0.619 |

Q. How is this compound utilized in cross-coupling reactions, such as Suzuki-Miyaura?

The trifluoroborate moiety acts as a stable boron nucleophile, enabling palladium-catalyzed coupling with aryl/heteroaryl halides. Key applications include:

- Synthesis of biaryl motifs in pharmaceuticals.

- Functionalization of heterocycles (e.g., indoles, pyridines) .

- Typical Conditions: Pd(OAc) catalyst, SPhos ligand, KCO base, THF/HO solvent .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling to improve yields?

Optimization involves:

- Solvent Selection: THF/water mixtures enhance solubility and reduce hydrolysis .

- Catalyst Screening: Pd catalysts (e.g., PdCl(dppf)) with electron-rich ligands improve turnover.

- Temperature Control: Reflux (60–80°C) balances reactivity and stability .

Example Optimization Table (from literature):

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc) | SPhos | 85 |

| PdCl(dppf) | XPhos | 92 |

Q. What advanced analytical techniques resolve structural ambiguities or reactivity contradictions?

- X-ray Crystallography: Determines coordination geometry (e.g., potassium ion interactions) and confirms stereoelectronic effects .

- Multinuclear NMR: NMR identifies boron hybridization ( for trifluoroborates), while NMR monitors stability .

Case Study: Discrepancies in reaction outcomes were resolved by identifying moisture-induced hydrolysis via NMR, prompting stricter anhydrous protocols .

Q. How does the pyridin-3-yl ethyl group influence substrate compatibility in organometallic reactions?

The pyridine ring provides:

- Electronic Effects: Electron-withdrawing nature stabilizes transition states in cross-coupling.

- Steric Guidance: The ethyl spacer reduces steric hindrance, enabling access to bulky substrates. Comparative studies with phenyl analogs show 20% higher yields for pyridyl derivatives due to improved catalyst turnover .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Quality Control (QC): Implement inline NMR to monitor boronation efficiency.

- Process Automation: Use flow chemistry for consistent reaction parameters (e.g., residence time, mixing) .

- Stability Testing: Accelerated aging studies under varying humidity/temperature identify degradation pathways .

Data Interpretation and Troubleshooting

Q. How should researchers address contradictory reactivity data in cross-coupling literature?

- Variable Source Analysis: Check for differences in solvent purity, catalyst lot variability, or moisture content.

- Mechanistic Probes: Use deuterated solvents or kinetic isotope effects to elucidate rate-limiting steps.

- Collaborative Validation: Cross-reference with independent studies (e.g., PubChem data ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.